molecular formula C7H4BrClFNO2 B12967092 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene

2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene

Cat. No.: B12967092
M. Wt: 268.47 g/mol
InChI Key: RADDCROZIAHUFC-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions.

    Chloromethylation: Adding a chloromethyl group using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Aminobenzene derivatives: From the reduction of the nitro group.

    Carboxylic acids: From the oxidation of the chloromethyl group.

    Substituted benzenes: From nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.

    Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The electron-withdrawing nitro group increases the electrophilicity of the benzene ring, facilitating the substitution of halogens by nucleophiles.

    Reduction: The nitro group is reduced to an amine through a series of electron transfer steps involving the catalyst and reducing agent.

    Oxidation: The chloromethyl group is oxidized through the formation of intermediate species such as aldehydes before forming the final carboxylic acid product.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-1-nitrobenzene: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.

    3-Chloromethyl-4-fluoro-1-nitrobenzene: Lacks the bromine atom, which may affect its reactivity and applications.

    2-Bromo-3-(methyl)-4-fluoro-1-nitrobenzene: Contains a methyl group instead of a chloromethyl group, altering its chemical properties.

Uniqueness

2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of reactivity and applications in different fields.

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

3-bromo-2-(chloromethyl)-1-fluoro-4-nitrobenzene

InChI

InChI=1S/C7H4BrClFNO2/c8-7-4(3-9)5(10)1-2-6(7)11(12)13/h1-2H,3H2

InChI Key

RADDCROZIAHUFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)CCl)F

Origin of Product

United States

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